

# An In-Depth Technical Guide to 3,3-Dimethylindolin-6-amine

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## Compound of Interest

Compound Name: 3,3-Dimethylindolin-6-amine

Cat. No.: B1323086

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This technical guide provides a comprehensive overview of the known and predicted properties of **3,3-Dimethylindolin-6-amine**, catering to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and established principles of organic chemistry and pharmacology to offer a detailed profile.

## Chemical and Physical Properties

**3,3-Dimethylindolin-6-amine**, with the CAS number 179898-73-8, is a heterocyclic aromatic amine. Its fundamental properties are summarized below. While experimental data for its physical properties are not readily available, predicted values for the closely related compound, 6-Amino-3,3-dimethylindolin-2-one, are provided for estimation.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub>	[1]
Molecular Weight	162.23 g/mol	[1]
CAS Number	179898-73-8	[1]
Predicted Boiling Point	366.6 ± 42.0 °C	[2] (for 6-Amino-3,3-dimethylindolin-2-one)
Predicted Density	1.161 ± 0.06 g/cm <sup>3</sup>	[2] (for 6-Amino-3,3-dimethylindolin-2-one)

## Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **3,3-Dimethylindolin-6-amine** is not available in the public domain. However, based on the known spectral characteristics of aromatic amines, indoline structures, and related N,N-dimethylanilines, the following are the expected spectroscopic features.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the indoline ring, the gem-dimethyl protons, and the amine protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	m	3H	Aromatic protons (H-4, H-5, H-7)
~ 3.5	br s	2H	Amine protons (-NH <sub>2</sub> )
~ 3.3	t	2H	Methylene protons (H-2)
~ 1.3	s	6H	Gem-dimethyl protons (2 x -CH <sub>3</sub> )

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 145 - 150	C-6 (Aromatic C-NH <sub>2</sub> )
~ 130 - 140	Quaternary aromatic carbons (C-3a, C-7a)
~ 110 - 125	Aromatic CH carbons (C-4, C-5, C-7)
~ 55 - 60	Methylene carbon (C-2)
~ 45 - 50	Quaternary carbon (C-3)
~ 25 - 30	Gem-dimethyl carbons (2 x -CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the amine and aromatic functionalities.<sup>[3]</sup><sup>[4]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3400 - 3250	N-H Stretch	Primary Amine
3100 - 3000	C-H Stretch	Aromatic
2960 - 2850	C-H Stretch	Aliphatic (CH <sub>3</sub> , CH <sub>2</sub> )
1650 - 1580	N-H Bend	Primary Amine
1600 - 1450	C=C Stretch	Aromatic Ring
1335 - 1250	C-N Stretch	Aromatic Amine

## Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]<sup>+</sup> is expected at m/z 162. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the indoline ring.

m/z	Fragmentation
162	$[M]^+$
147	$[M - CH_3]^+$
132	$[M - 2CH_3]^+$

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **3,3-Dimethylindolin-6-amine** is not published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indolines.

## Proposed Synthesis Workflow

A potential synthesis could involve the Fischer indole synthesis followed by reduction, or a multi-step synthesis starting from a substituted aniline.

## Proposed Synthesis of 3,3-Dimethylindolin-6-amine

Starting Material  
(e.g., 4-Nitrophenylhydrazine)



Fischer Indole Synthesis  
with Isobutyraldehyde



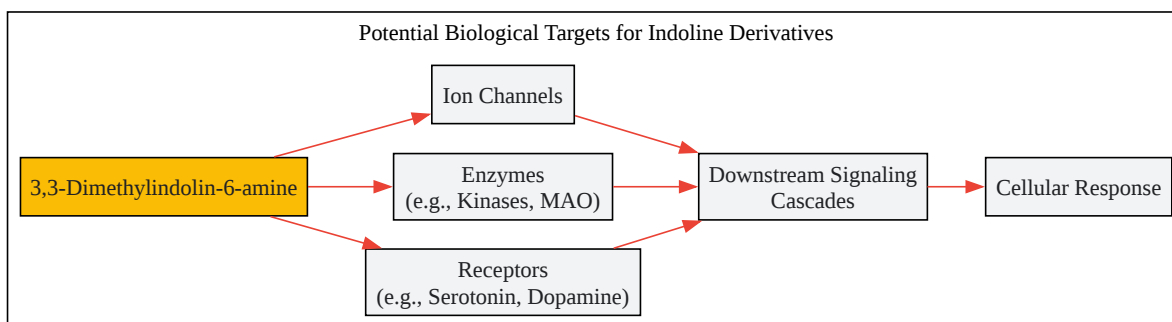
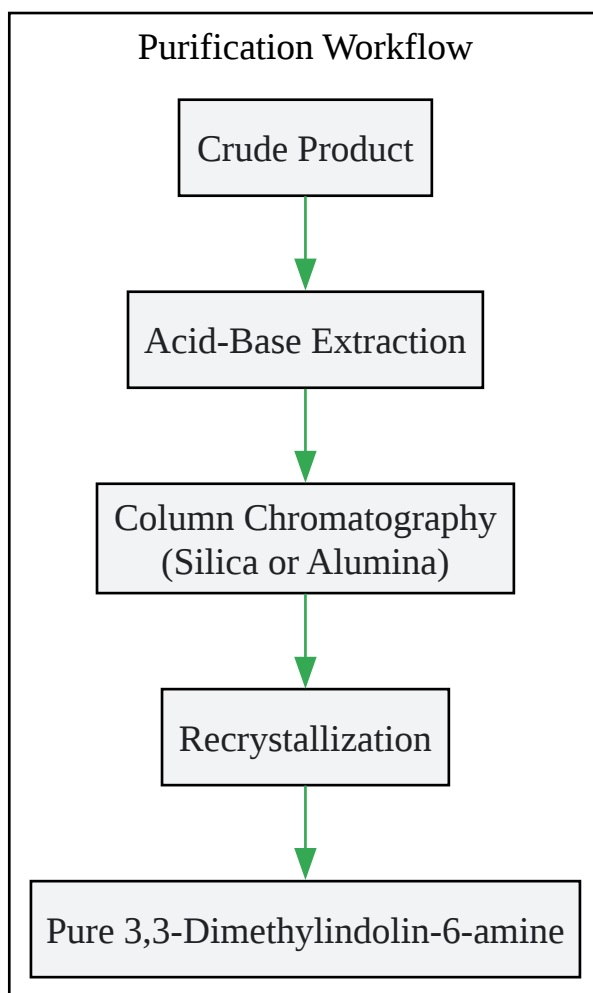
3,3-Dimethyl-6-nitro-3H-indole



Reduction of Nitro Group  
and Indolenine Double Bond  
(e.g., H<sub>2</sub>/Pd-C or NaBH<sub>4</sub>)



3,3-Dimethylindolin-6-amine



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## References

- 1. 179898-73-8|3,3-Dimethylindolin-6-amine|BLD Pharm [bldpharm.com]
- 2. 100510-65-4 CAS MSDS (6-AMINO-3,3-DIMETHYL-2-OXO-1,3-DIHYDRO-INDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
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